Humantenine

Description

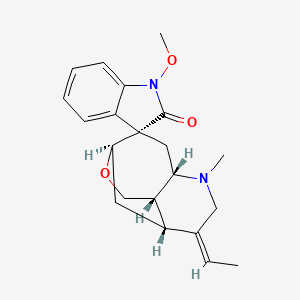

Humantenine is an indole alkaloid isolated from Gelsemium elegans (Gardner & Chapm.) Benth., a toxic plant traditionally used in Chinese medicine for neuropathic pain, inflammation, and cancer treatment . Its chemical structure (Figure 1A) includes a complex oxindole scaffold with a tetrahydropyran ring and an oxepane ring, confirmed via NMR and X-ray crystallography . Humantenine exhibits significant bioactivity but also potent toxicity, causing gastrointestinal distress and systemic effects like respiratory paralysis . Recent studies highlight its role in disrupting RNA N6-methyladenosine (m6A) modification, leading to colon cancer cell injury via dysregulation of m6A regulators (e.g., METTL3, ALKBH5) and cytoskeleton-related genes .

Properties

IUPAC Name |

(1R,2S,4S,7Z,8R,9S)-7-ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-4-13-11-22(2)18-10-21(19-9-14(13)15(18)12-26-19)16-7-5-6-8-17(16)23(25-3)20(21)24/h4-8,14-15,18-19H,9-12H2,1-3H3/b13-4+/t14-,15-,18-,19+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKRPUOXUNOPOP-YDAOCWKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN(C2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\CN([C@H]2C[C@@]3([C@H]4C[C@@H]1[C@@H]2CO4)C5=CC=CC=C5N(C3=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318183 | |

| Record name | Humantenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82375-29-9 | |

| Record name | Humantenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82375-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Humantenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082375299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Humantenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Humantenine is typically extracted from Gelsemium elegans using various chromatographic techniques industrial production methods often involve the extraction and purification of the compound from the plant material using solvents and chromatographic separation techniques .

Chemical Reactions Analysis

Humantenine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Humantenine has several scientific research applications, including:

Chemistry: It is used as a model compound to study alkaloid chemistry and the synthesis of related compounds.

Mechanism of Action

The mechanism of action of humantenine involves the alteration of RNA m6A modification in human colon cancer cells. High-throughput MeRIP-seq and mRNA-seq analyses have revealed that humantenine treatment leads to abnormal RNA m6A modification and mRNA expression, which are associated with intestinal cell toxicity . The molecular targets and pathways involved include the actin cytoskeleton, tight junctions, and adherens junctions .

Comparison with Similar Compounds

Pharmacokinetic Profiles

Residue Depletion in Tissues

Humantenine and its analogs exhibit distinct pharmacokinetic behaviors. In pigs fed G. elegans extracts, Humantenine-type alkaloids (e.g., Na-desmethoxyhumantenine, humantenine) showed the shortest residence time in bile (6 hours), while Gelsedine-type alkaloids (e.g., 11-hydroxygelsenicine) persisted for 7 days . In urine, Humantenine had the lowest residual concentration (1.1 µg/kg) after 1 day, contrasting with gelsemoxonine, which peaked at 1,102.6 µg/kg .

Metabolic Pathways

Humantenine undergoes demethylation, dehydrogenation, and oxidation in liver microsomes across species (human, pig, goat, rat) . This differs slightly from koumine and gelsemine, which share demethylation and oxidation pathways but exhibit species-specific metabolite profiles .

Table 1: Pharmacokinetic Comparison of Gelsemium Alkaloids

| Compound | Tissue Residence Time | Key Metabolic Pathways | Peak Concentration (µg/kg) |

|---|---|---|---|

| Humantenine | 6 hours (bile) | Demethylation, oxidation | 1.1 (urine, 1 day) |

| 11-Hydroxygelsenicine | 7 days (bile) | Dehydrogenation, oxidation | 98.3 (spinal cord, 6 hr) |

| Gelsemoxonine | 7 days (bile) | Oxidation | 1,102.6 (urine, 6 hr) |

| Koumine | 1 day (liver) | Demethylation | 89.8 (lung) |

Table 2: Bioactivity and Toxicity Profiles

| Compound | Key Targets | IC50 (µM) | Primary Toxicity |

|---|---|---|---|

| Humantenine | METTL3, ALKBH5, YTHDF2 | 4.6–9.3 | Gastrointestinal, respiratory |

| 11-Hydroxygelsenicine | Unknown | N/A | Neurotoxic |

| Koumine | GABA receptors | 0.04* | Neurotoxic |

| Compound 207 | Opioid receptors | 0.04* | Low toxicity |

*Values in mg/kg for in vivo studies.

Structural and Functional Relationships

Humantenine’s oxindole core and tetrahydropyran ring are critical for its m6A-modulating activity. Derivatives like Humantenine N4-oxide show reduced potency due to steric hindrance from the N-1-OCH3 group . In contrast, halogenated analogs (e.g., compound 1 with a -CH2Cl unit) exhibit enhanced cytotoxicity .

Figure 1: Structural Comparison of Key Alkaloids

Biological Activity

Humantenine, a compound derived from the Gelsemium genus of plants, has garnered attention for its biological activities, particularly in the context of cancer research and toxicity studies. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of humantenine, including its effects on RNA modification, potential toxicity, and therapeutic implications.

Chemical Structure and Properties

Humantenine is classified as an indole alkaloid, which are known for their diverse biological activities. The specific chemical structure of humantenine contributes to its interaction with biological systems, influencing its pharmacological properties.

RNA m6A Modification

Recent studies have demonstrated that humantenine significantly affects RNA m6A modification in HCT116 human colon cancer cells. The treatment resulted in:

- 86.7% RNA m6A modification at un-conserved sites.

- Differential expression of 1401 genes associated with m6A modification and disease pathways.

- Enrichment in biological processes related to the actin cytoskeleton , tight junctions , and adherens junctions .

High-throughput sequencing techniques such as MeRIP-seq and mRNA-seq were employed to elucidate these effects, highlighting the role of humantenine in altering gene expression profiles and potentially contributing to intestinal toxicity .

Toxicity Studies

Humantenine's toxicity has been a focal point in several studies. A notable investigation assessed its lethal dose (LD50) in mice:

- LD50 Values : The study reported varying LD50 values depending on the sex and dosage administered:

- Female mice: Doses ranging from 0.045 mg/kg to 0.11 mg/kg .

- Male mice: Doses ranging from 0.1 mg/kg to 0.18 mg/kg .

The symptoms observed included neurological impairments and mortality rates that were closely monitored over a 14-day period post-administration .

Case Study: Humantenine-Induced Toxicity

In a controlled study involving NMDA as a potential antidote, researchers found that pre-treatment with NMDA could mitigate the toxic effects of humantenine:

- Experimental Groups :

- Control Group: Received saline.

- Humantenine Group: Administered humantenine at a lethal dose.

- NMDA Group: Received NMDA prior to humantenine.

Results indicated that NMDA reduced mortality in mice exposed to humantenine, suggesting potential avenues for therapeutic intervention against humantenine toxicity .

Summary of Biological Activities

The following table summarizes the key biological activities associated with humantenine:

| Biological Activity | Description |

|---|---|

| RNA m6A Modification | Induces significant changes in mRNA methylation patterns affecting gene expression profiles. |

| Toxicity | Exhibits high toxicity with specific LD50 values; symptoms include neurological impairment. |

| Potential Antidote Interaction | NMDA shows promise in reducing the toxic effects of humantenine when administered prior to exposure. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.